molecular formula C10H11N4Na2O8P B10789871 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate

Cat. No.: B10789871
M. Wt: 392.17 g/mol
InChI Key: AANLCWYVVNBGEE-IDIVVRGQSA-L
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Description

Disodium 5’-Inosinate, also known as disodium inosinate, is a nucleotide compound commonly used as a flavor enhancer in various food products. It is the disodium salt of inosinic acid and is often found in combination with monosodium glutamate to provide the umami taste. This compound is naturally present in meat and fish and can also be produced through fermentation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 5’-Inosinate can be synthesized through the fermentation of sugars using bacterial strains. The fermentation process involves the conversion of a carbon source, such as sugar, into inosine. This inosine is then chemically converted into inosinic acid using phosphoryl chloride, followed by neutralization to obtain disodium inosinate .

Industrial Production Methods

Industrial production of disodium 5’-inosinate typically involves microbial fermentation. The fermentation broth containing inosinic acid is subjected to crystallization processes to purify and isolate disodium inosinate. This method is preferred over ion exchange resin methods due to its efficiency in reducing wastewater and producing high-purity disodium inosinate .

Chemical Reactions Analysis

Types of Reactions

Disodium 5’-Inosinate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products.

    Reduction: Reduction reactions can convert disodium inosinate into its reduced forms.

    Substitution: Substitution reactions can occur at different positions on the inosinate molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products

The major products formed from these reactions include various derivatives of inosinic acid and its salts, which can have different functional properties and applications.

Scientific Research Applications

Disodium 5’-Inosinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium 5’-inosinate involves its interaction with taste receptors to enhance the umami flavor. It works synergistically with monosodium glutamate to activate specific taste receptors on the tongue, leading to the perception of a savory taste. Additionally, disodium inosinate may have neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 5’-Inosinate is unique in its ability to enhance the umami flavor when used in combination with other flavor enhancers. Its production through fermentation processes also makes it a versatile and sustainable option for the food industry .

Properties

Molecular Formula

C10H11N4Na2O8P

Molecular Weight

392.17 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

AANLCWYVVNBGEE-IDIVVRGQSA-L

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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